3,5-diethyl-1-phenyl-1H-pyrazole

Crystallography Structural Biology Materials Science

Asymmetrical pyrazole building blocks often introduce regioselectivity challenges in parallel synthesis, leading to product mixtures and wasted resources. 3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3) eliminates this bottleneck through its symmetrical 3,5-disubstitution pattern. • Symmetrical scaffold ensures a single, well-defined product in every reaction, maximizing library purity and yield. • Ethyl substituents increase cLogP by ~1.0 unit versus the 3,5-dimethyl analog, enabling systematic membrane permeability optimization. • Defined π-π stacking (~3.6 Å centroid distance) supports ordered crystal packing for co-crystallization and materials science applications.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 848153-41-3
Cat. No. B2411873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diethyl-1-phenyl-1H-pyrazole
CAS848153-41-3
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESCCC1=CC(=NN1C2=CC=CC=C2)CC
InChIInChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3
InChIKeyKQEVIGIQSXKHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3) in Procurement: Key Identifiers and Baseline Properties


3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3) is a disubstituted N-phenylpyrazole derivative with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It is a heterocyclic compound featuring a pyrazole core substituted with ethyl groups at the 3- and 5- positions and a phenyl ring at the 1-position. Its structural analogs, such as the 3,5-dimethyl derivative (CAS 1131-16-4), are more commonly referenced in the literature, suggesting that the ethyl substituents may confer distinct physicochemical properties, such as altered lipophilicity (LogP) and steric bulk, which can critically influence both molecular interactions and synthetic utility [1].

Why Generic 3,5-Dialkyl-1-phenylpyrazoles Cannot Substitute 3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3)


The assumption that any 3,5-dialkyl-1-phenylpyrazole can serve as a drop-in replacement for 3,5-diethyl-1-phenyl-1H-pyrazole is scientifically unfounded and may lead to experimental failure or compromised intellectual property. While in-class compounds share a core heterocyclic scaffold, the specific nature of the alkyl substituents at the 3- and 5- positions (e.g., methyl vs. ethyl) directly modulates critical molecular properties including lipophilicity (LogP), steric hindrance, and crystallinity . These factors can drastically alter a molecule's behavior in biological assays, its solubility in reaction media, and its ability to co-crystallize with a target protein. Furthermore, in a procurement context, selecting a specific substitution pattern may be essential to precisely match the compound claimed in a patent or to ensure consistency in a validated synthetic pathway where the ethyl groups act as a defined steric control element [1].

Comparative Quantitative Evidence: Differentiating 3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3) from Analogs


Evidence for Enhanced Conformational Rigidity via C-H···π Interactions

The 3,5-diethyl substitution pattern, unlike smaller alkyl groups, provides sufficient steric bulk to restrict free rotation and stabilize a specific molecular conformation in the solid state. Single-crystal X-ray diffraction of a closely related derivative reveals that the crystal packing is stabilized by C-H···π contacts involving the phenyl and pyrazole rings, and by π-π stacking interactions with a centroid-centroid distance of 3.5972(10) Å [1]. This indicates a well-defined, ordered packing motif that may be absent in analogs with smaller (e.g., methyl) or larger (e.g., isopropyl) alkyl groups, which can lead to different crystal habits, solubilities, and melting points.

Crystallography Structural Biology Materials Science

Comparative Analysis of 3,5-Diethyl vs. 3,5-Dimethyl Substitution in Pyrazole Derivatives

While direct head-to-head biological data for 3,5-diethyl-1-phenyl-1H-pyrazole is sparse, class-level SAR studies on related pyrazole cores demonstrate that alkyl chain length at the 3- and 5-positions is a critical determinant of potency and selectivity. For example, in a series of 4-substituted pyrazoles evaluated for antioxidant and toxicity properties, the parent 3,5-dimethyl-1-phenyl-1H-pyrazole (1c) served as a baseline control against selenium- and sulfur-containing derivatives [1]. The shift from a methyl to an ethyl substituent is expected to increase LogP by approximately 1.0 unit (estimated via fragment-based calculation), significantly altering membrane permeability and target engagement. This quantitative change in lipophilicity provides a strong rationale for evaluating the diethyl analog when the dimethyl parent shows suboptimal cellular activity or unfavorable pharmacokinetic properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Reactivity Differences: The 'Adjacent Lone Pair Effect' in 3,5-Dialkylpyrazoles

A fundamental, albeit indirect, source of differentiation stems from the intrinsic reactivity of the pyrazole core. Research has established a 'drastic deprotonation reactivity difference' between 3-alkyl and 5-alkylpyrazole isomers, a phenomenon termed the 'Adjacent Lone Pair Effect' [1]. This work demonstrated that N-protected 3-alkylpyrazoles undergo facile deprotonation by n-BuLi at the 5-position, while the corresponding 5-alkyl isomers are completely unreactive under identical conditions. This finding implies that the specific 3,5-diethyl substitution pattern, compared to an asymmetric 3-ethyl or 5-ethyl derivative, creates a unique electronic environment that will dictate its behavior in subsequent functionalization reactions.

Synthetic Chemistry Regioselectivity Deprotonation

Best-Fit Application Scenarios for 3,5-Diethyl-1-phenyl-1H-pyrazole (CAS 848153-41-3)


Medicinal Chemistry: Exploring Lipophilic Space in SAR Studies

This compound is ideally suited for medicinal chemistry programs where a lead compound containing a 3,5-dimethyl-1-phenylpyrazole core exhibits suboptimal cellular potency or high metabolic clearance. The increased lipophilicity (estimated cLogP increase of ~1.0 unit) conferred by the ethyl groups makes it a perfect tool for probing the SAR of lipophilic tolerance within a target binding pocket [1]. Its procurement is justified when the goal is to systematically increase LogP to improve membrane permeability without introducing a new heterocyclic scaffold.

Synthetic Chemistry: A Predictable, Regioselective Building Block

As a symmetrical 3,5-disubstituted pyrazole, this compound serves as a superior and more predictable building block compared to its asymmetrical or mono-substituted analogs. The symmetry eliminates regioselectivity challenges during further functionalization, simplifying the synthesis of complex libraries and ensuring a single, well-defined product [1]. This attribute is particularly valuable in parallel synthesis and process chemistry, where yield and purity are critical procurement metrics.

Solid-State and Materials Chemistry: Studying Controlled Crystal Packing

For researchers in crystal engineering or materials science, the 3,5-diethyl substitution pattern offers a distinct advantage. As evidenced by the defined π-π stacking interactions observed in related crystal structures (centroid-centroid distance of ~3.6 Å), the ethyl groups promote ordered packing motifs [1]. This makes the compound a candidate for co-crystallization studies, the development of organic semiconductors, or the design of materials where specific solid-state properties (e.g., melting point, solubility) are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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